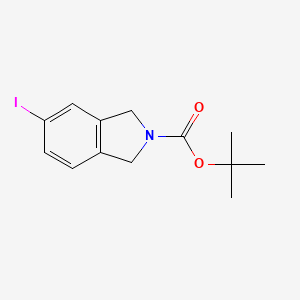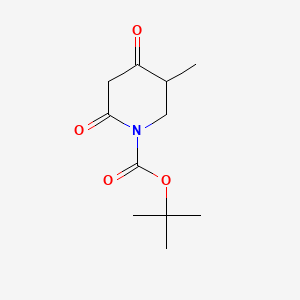
Ethyl-d5 Butyrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl-d5 Butyrate: is a deuterated analog of ethyl butyrate, where five hydrogen atoms are replaced with deuterium. It is a colorless liquid with a fruity odor and is used in various scientific research applications. The molecular formula of this compound is C6H7D5O2, and it has a molecular weight of 121.19 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl-d5 butyrate can be synthesized through the esterification of butyric acid with ethanol-d5. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction is conducted in a continuous flow reactor to optimize the yield and efficiency. The use of deuterated ethanol ensures the incorporation of deuterium atoms into the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl-d5 butyrate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce butyric acid and other oxidation products.
Reduction: Reduction reactions can convert this compound to butanol-d5.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Butyric acid-d5 and other carboxylic acids.
Reduction: Butanol-d5.
Substitution: Various substituted butyrates depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Ethyl-d5 butyrate is used as a labeled compound in chemical research to study reaction mechanisms and pathways. Its deuterium atoms serve as tracers in nuclear magnetic resonance (NMR) spectroscopy, providing valuable insights into molecular structures and dynamics.
Biology: In biological research, this compound is used to investigate metabolic pathways and enzyme activities. Its labeled nature allows for precise tracking of metabolic processes in living organisms.
Medicine: this compound is employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs. It helps in identifying metabolic intermediates and elucidating drug metabolism pathways.
Industry: In the industrial sector, this compound is used as a reference standard in quality control and analytical testing. It ensures the accuracy and reliability of analytical methods used in the production of pharmaceuticals and other chemical products .
Mécanisme D'action
Ethyl-d5 butyrate exerts its effects through various molecular targets and pathways. In biological systems, it is metabolized by esterases to release butyric acid-d5 and ethanol-d5. Butyric acid-d5 acts as an inhibitor of histone deacetylases (HDACs), leading to changes in gene expression and cellular functions. It also interacts with G-protein-coupled receptors (GPCRs) such as GPR41 and GPR43, modulating inflammatory responses and energy metabolism .
Comparaison Avec Des Composés Similaires
Ethyl Butyrate: The non-deuterated analog of ethyl-d5 butyrate, commonly used in flavorings and fragrances.
Methyl Butyrate: An ester with a similar structure but with a methyl group instead of an ethyl group.
Butyl Butyrate: An ester with a butyl group, used in similar applications as ethyl butyrate.
Uniqueness: this compound is unique due to its deuterium labeling, which makes it valuable in research applications requiring precise tracking and analysis. Its deuterated nature provides distinct advantages in NMR spectroscopy and metabolic studies, offering insights that non-deuterated analogs cannot provide .
Propriétés
Numéro CAS |
38447-86-8 |
|---|---|
Formule moléculaire |
C6H12O2 |
Poids moléculaire |
121.191 |
Nom IUPAC |
1,1,2,2,2-pentadeuterioethyl butanoate |
InChI |
InChI=1S/C6H12O2/c1-3-5-6(7)8-4-2/h3-5H2,1-2H3/i2D3,4D2 |
Clé InChI |
OBNCKNCVKJNDBV-PVGOWFQYSA-N |
SMILES |
CCCC(=O)OCC |
Synonymes |
Butanoic Acid Ethyl-1,1,2,2,2-d5 Ester; Butanoic Acid Ethyl-d5 Ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


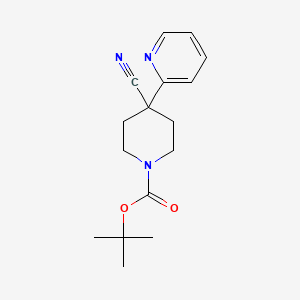
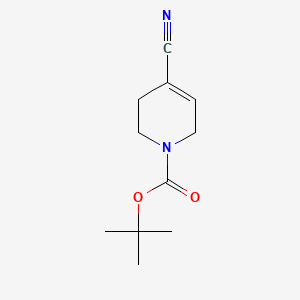
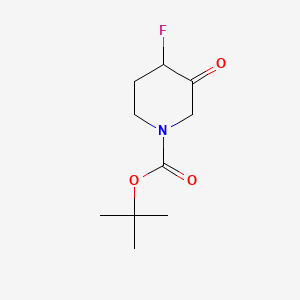
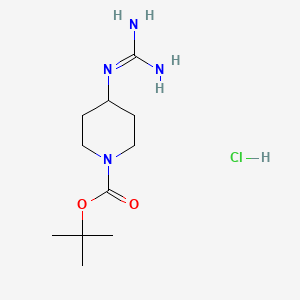
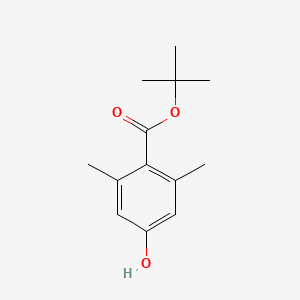
![tert-butyl 6-oxo-3,7,8,12-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4-triene-12-carboxylate](/img/structure/B592315.png)
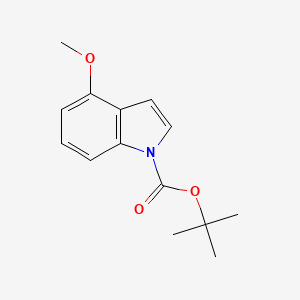
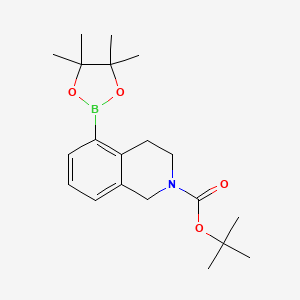
![tert-Butyl 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B592324.png)
![tert-Butyl 5-chloro-3-oxo-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate](/img/structure/B592325.png)
